3-{[(2-chlorophenoxy)acetyl]amino}-N-propylbenzamide 3-{[(2-chlorophenoxy)acetyl]amino}-N-propylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0736925
InChI: InChI=1S/C18H19ClN2O3/c1-2-10-20-18(23)13-6-5-7-14(11-13)21-17(22)12-24-16-9-4-3-8-15(16)19/h3-9,11H,2,10,12H2,1H3,(H,20,23)(H,21,22)
SMILES: CCCNC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2Cl
Molecular Formula: C18H19ClN2O3
Molecular Weight: 346.8 g/mol

3-{[(2-chlorophenoxy)acetyl]amino}-N-propylbenzamide

CAS No.:

Cat. No.: VC0736925

Molecular Formula: C18H19ClN2O3

Molecular Weight: 346.8 g/mol

* For research use only. Not for human or veterinary use.

3-{[(2-chlorophenoxy)acetyl]amino}-N-propylbenzamide -

Specification

Molecular Formula C18H19ClN2O3
Molecular Weight 346.8 g/mol
IUPAC Name 3-[[2-(2-chlorophenoxy)acetyl]amino]-N-propylbenzamide
Standard InChI InChI=1S/C18H19ClN2O3/c1-2-10-20-18(23)13-6-5-7-14(11-13)21-17(22)12-24-16-9-4-3-8-15(16)19/h3-9,11H,2,10,12H2,1H3,(H,20,23)(H,21,22)
Standard InChI Key CDCATXUCWZAYET-UHFFFAOYSA-N
SMILES CCCNC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2Cl
Canonical SMILES CCCNC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator